REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33].Cl.O.[OH-].[Na+]>C(OC(=O)C)C>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nicardipine (free base) was prepared
|
Type
|
CUSTOM
|
Details
|
separating the ethylacetate phase
|
Type
|
CUSTOM
|
Details
|
evaporating the ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33].Cl.O.[OH-].[Na+]>C(OC(=O)C)C>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:15])=[O:10])[CH:4]([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([N+:29]([O-:31])=[O:30])[CH:28]=2)[C:3]=1[C:32]([O:34][CH3:35])=[O:33] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nicardipine (free base) was prepared
|
Type
|
CUSTOM
|
Details
|
separating the ethylacetate phase
|
Type
|
CUSTOM
|
Details
|
evaporating the ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |